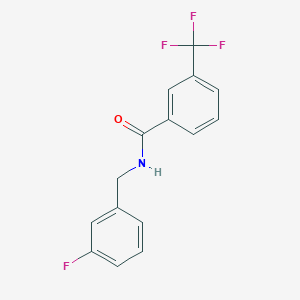
N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Fluorobenzyl)-3-(trifluoromethyl)aniline
- N-(3-Fluorobenzyl)-3-(trifluoromethyl)phenylacetamide
Uniqueness
N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and benzamide structure can enhance its metabolic stability and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H11F4NO |
|---|---|
Peso molecular |
297.25 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F4NO/c16-13-6-1-3-10(7-13)9-20-14(21)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Clave InChI |
BDBXKCAXTKJEAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



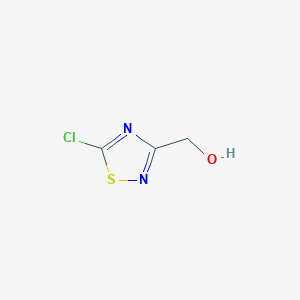



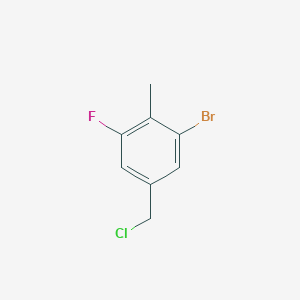
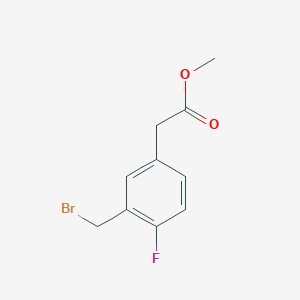
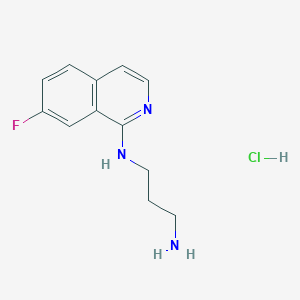
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
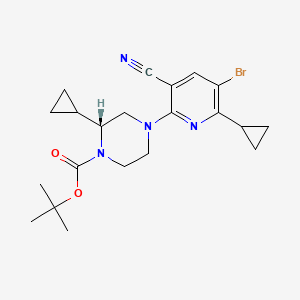

![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)
